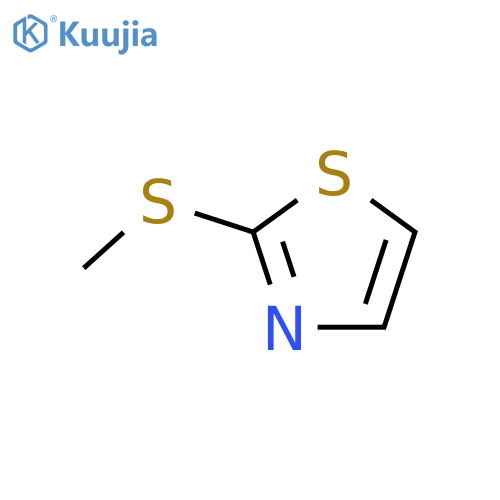Cas no 5053-24-7 (2-(Methylthio)thiazole)

2-(Methylthio)thiazole structure
商品名:2-(Methylthio)thiazole
2-(Methylthio)thiazole 化学的及び物理的性質
名前と識別子
-
- 2-(Methylthio)thiazole
- 2-Amino-5-hydroxy pyrimidine
- 2-methylsulfanyl-1,3-thiazole
- 2-Methylthio-1,3-thiazole
- 2-Methylthiothiazole
- Thiazole, 2-(methylthio)-
- 2-(methylsulfanyl)-1,3-thiazole
- 2-methylthio thiazole
- 2-(methylthio) thiazole
- 2-methylsulfanyl-thiazole
- 2-(Methylmercapto)thiazole
- Thiazole,2-(methylthio)-
- C4H5NS2
- KSC497S7B
- VQNOAXZUEKPSJC-UHFFFAOYSA-N
- R552
- CJ
- EN300-6947137
- GS-6827
- 5053-24-7
- H10071
- CS-0127990
- FT-0658231
- SCHEMBL496215
- DTXSID60375024
- MFCD00858981
- Q-100565
- M1712
- 2-Methylthiothiazole, 97%
- AKOS006223218
- A828155
- thiazole, 2-methylthio-
-
- MDL: MFCD00858981
- インチ: 1S/C4H5NS2/c1-6-4-5-2-3-7-4/h2-3H,1H3
- InChIKey: VQNOAXZUEKPSJC-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C([H])N=C1SC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 130.98600
- どういたいしつりょう: 130.986
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 57.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: グレイイエロー液体
- 密度みつど: 1.271 g/mL at 25 °C(lit.)
- ふってん: 62°C/26mmHg(lit.)
- フラッシュポイント: 華氏温度:194°f
摂氏度:90°c - 屈折率: n20/D 1.6080(lit.)
- PSA: 66.43000
- LogP: 1.86500
- ようかいせい: 水に溶ける
2-(Methylthio)thiazole セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227-H315-H319
- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- 危険物輸送番号:UN 3334
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:

- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
2-(Methylthio)thiazole 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
2-(Methylthio)thiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1712-5G |
2-(Methylthio)thiazole |
5053-24-7 | >98.0%(GC) | 5g |
¥460.00 | 2023-09-07 | |
| abcr | AB147224-25 g |
2-(Methylthio)thiazole, 98%; . |
5053-24-7 | 98% | 25g |
€168.80 | 2023-05-09 | |
| Apollo Scientific | OR923771-25g |
2-(Methylthio)thiazole |
5053-24-7 | 99+% | 25g |
£21.00 | 2025-03-21 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25137-5g |
2-(Methylthio)thiazole, 98% |
5053-24-7 | 98% | 5g |
¥834.00 | 2023-02-27 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25137-100g |
2-(Methylthio)thiazole, 98% |
5053-24-7 | 98% | 100g |
¥9021.00 | 2023-02-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M858721-5g |
2-(Methylthio)Thiazole |
5053-24-7 | ≥99% | 5g |
283.50 | 2021-05-17 | |
| Apollo Scientific | OR923771-5g |
2-(Methylthio)thiazole |
5053-24-7 | 99+% | 5g |
£15.00 | 2025-03-21 | |
| TRC | M219618-50mg |
2-(Methylthio)thiazole |
5053-24-7 | 50mg |
$ 50.00 | 2022-06-04 | ||
| Fluorochem | 009622-5g |
2-(Methylthio)thiazole |
5053-24-7 | 95% | 5g |
£27.00 | 2022-03-01 | |
| BAI LING WEI Technology Co., Ltd. | 179874-5G |
2-(Methylthio)thiazole, 99% |
5053-24-7 | 99% | 5G |
¥ 392 | 2021-07-08 |
2-(Methylthio)thiazole 関連文献
-
1. 493. Studies in the azole series. Part XX. Some novel syntheses of purines and thiazolopyrimidinesA. H. Cook,E. Smith J. Chem. Soc. 1949 2329
-
2. Reaction of nucleophiles with some 2-alkylthio- and 2-acylthio-3-alkylthiazolium saltsYoshiko Gelernt,Peter Sykes J. Chem. Soc. Perkin Trans. 1 1974 2610
-
3. Index of subjects, 1949
-
4. 308. Studies in the azole series. Part XVII. The preparation and cyclisation reactions of aminocyanoacetamideA. H. Cook,Ian Heilbron,E. Smith J. Chem. Soc. 1949 1440
-
5. 496. Studies in the azole series. Part XXII. The synthesis of N-alkylamino-acidsA. H. Cook,S. F. Cox J. Chem. Soc. 1949 2342
5053-24-7 (2-(Methylthio)thiazole) 関連製品
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:5053-24-7)2-(METHYLTHIO)THIAZOLE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ